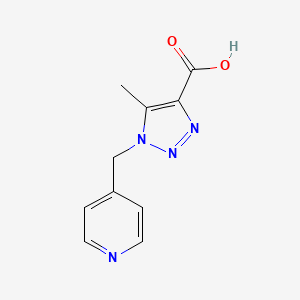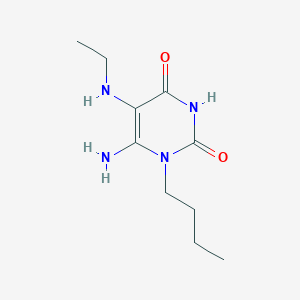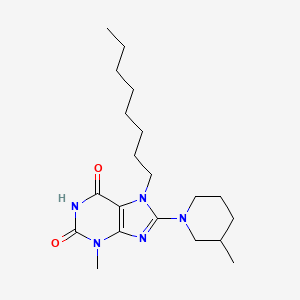
3-甲基-8-(3-甲基哌啶-1-基)-7-辛基嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their diverse biological activities, including their use as stimulants and bronchodilators
科学研究应用
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
A structurally similar compound, bi 1356, is known to inhibit dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it acts similarly to bi 1356, it may inhibit dpp-4, preventing the degradation of incretin hormones and thereby increasing their concentration . This would lead to a decrease in blood glucose levels .
Biochemical Pathways
If it acts like BI 1356, it may affect the incretin system, which regulates glucose homeostasis . By inhibiting DPP-4, the compound could prolong the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it acts like BI 1356, it could lead to a decrease in blood glucose levels by increasing the concentration of incretin hormones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a xanthine derivative with an appropriate alkyl halide under basic conditions. For instance, a mixture of 3-methyl-7-(2-butyn-1-yl)-8-[3-(tert.-butyloxycarbonylamino)-piperidin-1-yl]-xanthine and caesium carbonate in N,N-dimethylformamide can be stirred to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
化学反应分析
Types of Reactions
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
相似化合物的比较
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar xanthine scaffold.
Sitagliptin: A widely used DPP-4 inhibitor in the treatment of type 2 diabetes.
Vildagliptin: Known for its efficacy in glucose regulation.
Uniqueness
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is unique due to its specific structural modifications, which may confer enhanced potency and selectivity compared to other DPP-4 inhibitors. Its long-acting nature and oral bioavailability make it a promising candidate for further development .
属性
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
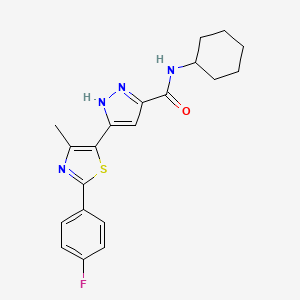
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
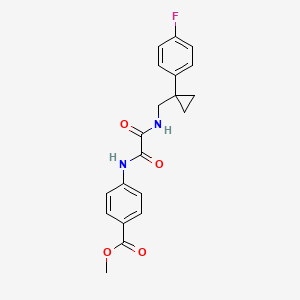
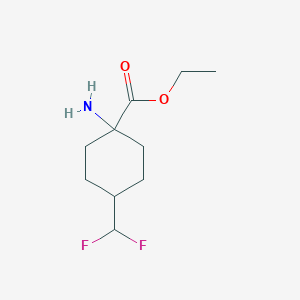
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)
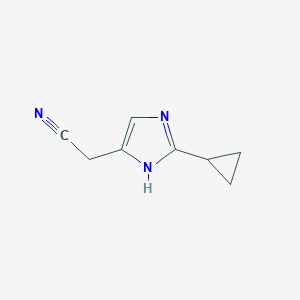
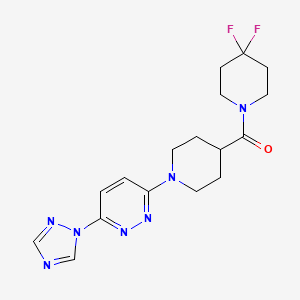
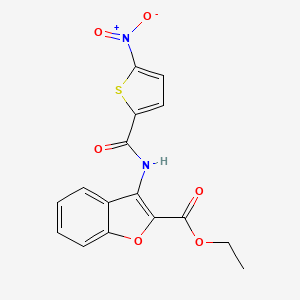
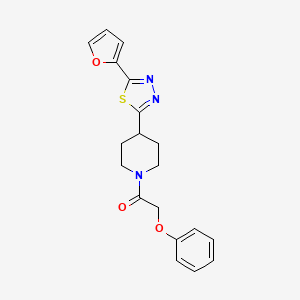
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
